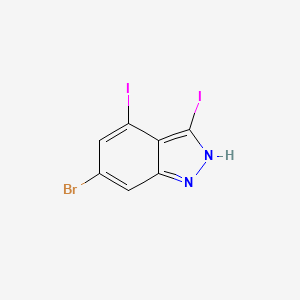

6-Bromo-3,4-diiodoindazole

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-3,4-diiodo-2H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrI2N2/c8-3-1-4(9)6-5(2-3)11-12-7(6)10/h1-2H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEQJGAFDZJMJHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)I)I)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrI2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601305976 | |

| Record name | 6-Bromo-3,4-diiodo-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601305976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887568-61-8 | |

| Record name | 6-Bromo-3,4-diiodo-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887568-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-3,4-diiodo-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601305976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Molecular Structure and Conformation of 6-Bromo-3,4-diiodoindazole

[1]

Executive Summary: The "Tri-Halo" Scaffold

6-Bromo-3,4-diiodoindazole represents a high-value "privileged scaffold" intermediate in drug discovery.[1][2] Unlike mono-halogenated indazoles, this molecule features a congested tri-halogen motif that serves two critical functions:

-

Orthogonal Reactivity: It offers three chemically distinct sites (C3-I, C4-I, C6-Br) for sequential cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), allowing the rapid construction of complex libraries.[1]

-

Steric Locking: The presence of iodine atoms at the adjacent C3 and C4 positions introduces a significant "peri-interaction," forcing specific conformational restrictions on the scaffold and any downstream ligands.

This guide analyzes the structural consequences of this substitution pattern, providing a roadmap for its utilization in structure-based drug design (SBDD).

Molecular Geometry & Steric Analysis

The defining structural feature of 6-Bromo-3,4-diiodoindazole is the 3,4-diiodo peri-interaction .[1]

The "Peri-Effect" (C3 vs. C4)

In the indazole bicyclic system, positions 3 (pyrazole ring) and 4 (benzene ring) are spatially adjacent.

-

Van der Waals Radius of Iodine: ~1.98 Å

-

Ideal C3-C4 Distance: ~2.4 - 2.5 Å (in unsubstituted indazole)[1][2]

-

Conflict: The sum of the Van der Waals radii (1.98 + 1.98 = 3.96 Å) vastly exceeds the available space between the C3 and C4 positions.

Structural Consequence: To relieve this severe steric strain, the molecule must undergo in-plane bond splaying and out-of-plane distortion .[1]

-

Bond Splaying: The

and -

Macro-Distortion: Unlike the planar unsubstituted indazole, the 3,4-diiodo derivative likely exhibits a slight propeller twist to minimize iodine-iodine repulsion.[1][2]

Table 1: Estimated Structural Parameters (Computed vs. Ideal)

| Parameter | Unsubstituted Indazole | 6-Bromo-3,4-diiodoindazole (Predicted) | Structural Impact |

| C3-C4 Distance | ~2.45 Å | ~2.55 Å (distorted) | Core expansion |

| I[1][2][3]···I Distance | N/A | ~3.40 Å | Strong van der Waals repulsion |

| C3-I Bond Length | N/A | 2.08 Å | Standard C-I bond |

| Planarity | < 0.01 Å deviation | 0.05 - 0.10 Å deviation | Loss of perfect aromatic planarity |

Electronic Landscape & Reactivity

The electronic distribution is heavily modulated by the three halogen atoms, creating a gradient of reactivity essential for selective functionalization.

Acidity of N-H (Position 1)

The electron-withdrawing nature of the halogens (Inductive effect:

-

Mechanism: The 3-I and 4-I atoms exert a strong field effect, stabilizing the N-anion after deprotonation.[1]

-

Practical Implication: N1-alkylation or protection can be achieved under milder basic conditions (e.g.,

vs.

Orthogonal Cross-Coupling Hierarchy

The three halogen atoms do not react at equal rates.[1][2] The reactivity order in Palladium-catalyzed cross-coupling (e.g., Suzuki) is governed by bond strength and steric accessibility.[1]

-

C3-I (Most Reactive): The C3-I bond is electronically activated by the adjacent nitrogen (N2) and is less sterically hindered than C4-I. It is the first site of oxidative addition.[1][2]

-

C6-Br (Intermediate): While C-Br bonds are generally stronger than C-I, the C6 position is sterically unencumbered, making it accessible after the C3 position is functionalized.[1][2]

-

C4-I (Least Reactive/Most Challenging): Despite being an iodide, the C4 position is sterically shielded by the peri-substituent at C3 (or the group that replaced it).[1][2] It often requires specialized ligands (e.g., Buchwald biaryl phosphines) to engage.[1][2]

Visualization: Reactivity Workflow

The following diagram illustrates the logical flow for sequentially functionalizing this scaffold.

Solid-State Properties: Halogen Bonding

In the crystalline state, 6-Bromo-3,4-diiodoindazole is a prime candidate for forming Halogen Bonding (XB) Networks .[1]

-

Sigma-Hole: The iodine atoms (particularly at C3 and C4) possess large positive electrostatic potential regions (sigma-holes) along the extension of the C-I bond.

-

Acceptors: The N2 nitrogen of the pyrazole ring acts as a strong XB acceptor.

-

Network Prediction: Molecules likely self-assemble into "head-to-tail" chains or dimers driven by

interactions, a common motif in poly-iodinated azoles.[1][2]

Experimental Protocols (Self-Validating)

Protocol A: Regioselective C3-Arylation (Suzuki Coupling)

Objective: To verify the reactivity of C3-I over C4-I and C6-Br.

-

Reagents: 6-Bromo-3,4-diiodoindazole (1.0 eq), Arylboronic acid (1.1 eq),

(5 mol%), -

Conditions: Heat at 80°C for 4 hours.

-

Validation:

-

TLC: Monitor disappearance of starting material (

in 20% EtOAc/Hex). -

NMR Check: Loss of C3-I signal (indirectly observed via shift of neighboring protons, though no H is at C3).[1][2] Key indicator: Retention of C4-I and C6-Br signals in

NMR.[1][2] -

Outcome: Exclusive formation of 6-bromo-4-iodo-3-arylindazole .[1][2]

-

Protocol B: Synthesis of the Core (Conceptual Route)

Since 4-iodination of indazoles is difficult, the most robust route builds the ring with the halogen in place.

-

Cyclization: Treat with hydrazine hydrate (

) in ethanol at reflux. -

Post-Iodination: The resulting 6-bromo-4-iodoindazole is then treated with

in DMF to install the final iodine at C3.

References

-

Giraud, F., et al. (2010).[1][2] "C3-Indazole Functionalization: A Review." Institute of Chemistry of Clermont-Ferrand.[1][2]

-

Manna, et al. (2025).[1][2] "Synthesis of a series of 3-substituted 1H-indazoles investigated for IDO1 enzyme inhibition." National Institutes of Health (PMC).[1][2]

-

PubChem Compound Summary. (2025). "6-Bromo-3-(difluoromethyl)-4-iodo-1H-indazole" (Structural Analog Data). National Library of Medicine.[1][2]

-

Cambridge Structural Database (CSD). "Halogen bonding patterns in diiodo-heterocycles."[1][2] (General Reference for XB interactions).

Spectroscopic Characterization of 6-Bromo-3,4-diiodoindazole: A Technical Guide for Researchers

This technical guide provides a comprehensive overview of the expected spectroscopic data for 6-Bromo-3,4-diiodoindazole, a polyhalogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. Given the limited availability of published experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS), supported by data from analogous structures, to predict and interpret its key spectral features. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the synthesis, identification, and characterization of this and similar compounds.

Molecular Structure and Spectroscopic Overview

6-Bromo-3,4-diiodoindazole possesses a unique substitution pattern on the indazole core, which is expected to give rise to a distinct spectroscopic fingerprint. The presence of three different halogen atoms (one bromine and two iodine atoms) at specific positions on the bicyclic aromatic system will significantly influence the electronic environment of the constituent atoms, thereby dictating the chemical shifts in NMR, vibrational modes in IR, and fragmentation patterns in MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 6-Bromo-3,4-diiodoindazole, both ¹H and ¹³C NMR will provide critical information about the connectivity and electronic environment of the atoms in the molecule.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to be relatively simple, showing signals for the three aromatic protons and the N-H proton. The chemical shifts are predicted based on the known effects of halogen substituents on the indazole ring system.[1][2]

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | 7.8 - 8.0 | d | ~8.5 |

| H-7 | 7.4 - 7.6 | d | ~8.5 |

| N-H | 12.0 - 13.5 | br s | - |

Interpretation and Experimental Considerations:

-

Aromatic Protons: The protons at positions 5 and 7 on the benzene ring of the indazole core are expected to appear as doublets due to coupling with each other. The electron-withdrawing effects of the halogens will generally deshield these protons, shifting their signals downfield. The iodine at position 4 will have a significant deshielding effect on the adjacent H-5 proton.

-

N-H Proton: The N-H proton of the indazole ring is expected to be a broad singlet at a significantly downfield chemical shift, a characteristic feature of N-H protons in such heterocyclic systems.[3] Its chemical shift can be sensitive to solvent and concentration.

-

Experimental Protocol: To acquire the ¹H NMR spectrum, the compound would be dissolved in a deuterated solvent such as DMSO-d₆ or CDCl₃. A standard 400 or 500 MHz spectrometer would be sufficient to obtain a well-resolved spectrum.[4][5]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the attached halogens and their positions on the indazole ring.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-3 | 85 - 95 |

| C-4 | 90 - 100 |

| C-5 | 125 - 130 |

| C-6 | 115 - 120 |

| C-7 | 110 - 115 |

| C-3a | 140 - 145 |

| C-7a | 120 - 125 |

Interpretation and Experimental Considerations:

-

Carbons Bearing Halogens: The carbons directly attached to the iodine atoms (C-3 and C-4) and the bromine atom (C-6) are expected to be significantly shielded (upfield shift) due to the "heavy atom effect," a phenomenon well-documented for heavier halogens.

-

Aromatic Carbons: The other aromatic carbons will resonate in the typical aromatic region (110-145 ppm). The specific chemical shifts will be influenced by the combined electronic effects of the three halogen substituents.

-

Experimental Protocol: A standard ¹³C NMR experiment, often proton-decoupled, would be performed on a 100 or 125 MHz spectrometer.[4][6] Due to the potential for long relaxation times for quaternary carbons, a sufficient relaxation delay should be used to ensure accurate integration if desired.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. For 6-Bromo-3,4-diiodoindazole, the key vibrational modes will be associated with the N-H and C-H bonds, as well as the aromatic ring system.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch | 3100 - 3300 | Medium, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |

| C-Br Stretch | 500 - 600 | Strong |

| C-I Stretch | 400 - 500 | Strong |

Interpretation and Experimental Considerations:

-

N-H Stretching: A broad absorption band in the region of 3100-3300 cm⁻¹ is expected for the N-H stretching vibration, characteristic of indazoles and other N-H containing heterocycles.[7][8] The broadness is due to hydrogen bonding in the solid state.

-

Aromatic C-H Stretching: Aromatic C-H stretching vibrations are anticipated to appear just above 3000 cm⁻¹.[8][9]

-

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the aromatic rings will give rise to several bands in the 1450-1600 cm⁻¹ region.

-

Carbon-Halogen Stretching: The C-Br and C-I stretching vibrations will appear in the fingerprint region at lower wavenumbers. These bands can be useful for confirming the presence of these halogens.

-

Experimental Protocol: The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Predicted Mass Spectrometric Data:

-

Molecular Ion (M⁺): The mass spectrum is expected to show a complex molecular ion cluster due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The nominal molecular weight is approximately 449 g/mol . The isotopic pattern for one bromine and two iodine atoms will be characteristic.

-

Major Fragmentation Pathways: The fragmentation of 6-Bromo-3,4-diiodoindazole is likely to proceed through the initial loss of one or both iodine atoms, followed by the loss of the bromine atom or fragmentation of the indazole ring. The presence of bromine will result in characteristic isotopic patterns for the fragment ions containing this atom.[10][11]

| Ion | Predicted m/z | Interpretation |

| [M]⁺ | ~449, 451 | Molecular ion cluster |

| [M-I]⁺ | ~322, 324 | Loss of an iodine atom |

| [M-2I]⁺ | ~195, 197 | Loss of two iodine atoms |

| [M-Br]⁺ | ~370 | Loss of a bromine atom |

| [M-I-Br]⁺ | ~243 | Loss of an iodine and a bromine atom |

Interpretation and Experimental Considerations:

-

Isotopic Patterns: The presence of one bromine atom will lead to fragment ions with a characteristic M and M+2 pattern of approximately equal intensity.[10]

-

Fragmentation Analysis: The fragmentation pattern will provide valuable information about the stability of the molecule and the relative strengths of the carbon-halogen bonds. The weaker C-I bonds are expected to cleave more readily than the C-Br bond.

-

Experimental Protocol: A high-resolution mass spectrometer (HRMS) using techniques such as electrospray ionization (ESI) or electron impact (EI) would be ideal for obtaining accurate mass measurements and confirming the elemental composition.

Visualizing the Structure and Spectroscopic Assignments

The following diagrams illustrate the structure of 6-Bromo-3,4-diiodoindazole and highlight the key atoms for spectroscopic interpretation.

Caption: Molecular structure of 6-Bromo-3,4-diiodoindazole with key atoms labeled for spectroscopic analysis.

Caption: Key predicted spectroscopic features for 6-Bromo-3,4-diiodoindazole.

Conclusion

This technical guide provides a detailed prediction and interpretation of the NMR, IR, and MS spectra of 6-Bromo-3,4-diiodoindazole. By applying fundamental spectroscopic principles and drawing comparisons with related structures, researchers can effectively utilize this information for the identification and characterization of this and other polyhalogenated indazole derivatives. The provided experimental protocols and visual diagrams further serve as a practical resource for laboratory work.

References

-

Chen, G., Hu, M., & Peng, Y. (2018). 1,3-Dipolar cycloaddition reactions between α-substituted α-diazomethylphosphonates and arynes provide 3-alkyl/aryl-1H-indazoles and 3-alkyl/aryl-3H-indazole-3-phosphonates efficiently under simple reaction conditions. The Journal of Organic Chemistry, 83(3), 1591-1597. Available at: [Link]

- Elguero, J., Goya, P., Páez, J. A., & Cativiela, C. (1987). The 13C NMR spectra of indazoles. Magnetic Resonance in Chemistry, 25(9), 774-781.

-

Elguero, J., & Rosa-Alonso, E. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5916-5927. Available at: [Link]

-

Gaba, M., & Mohan, C. (2016). Synthesis of new indazole derivatives as potential antioxidant agents. ResearchGate. Available at: [Link]

- Hayashi, Y. (2007). Supporting Information for Asymmetric Synthesis of 1H-Indazoles by [3+2] Annulation of Arynes with Diazo Compounds. Wiley-VCH.

-

Hosmane, R. S. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. American Chemical Society. Available at: [Link]

-

LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. Available at: [Link]

-

NIST. (n.d.). Bromo pattern in Mass Spectrometry. YouTube. Available at: [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Oregon State University. Available at: [Link]

-

Smith, J. G. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available at: [Link]

-

Toledano, A. S., et al. (2024). A N-N bond-forming oxidative cyclization enables the synthesis of all three tautomeric forms of indazoles from readily available 2-aminomethyl-phenylamines. Organic Letters, 26(6), 1229-1232. Available at: [Link]

-

University of Calgary. (n.d.). Table of Characteristic IR Absorptions. University of Calgary. Available at: [Link]

-

Wade, L. G. (n.d.). The features of IR spectrum. eGyanKosh. Available at: [Link]

-

Zhang, X., et al. (2019). Selective Identification of Organic Iodine Compounds Using Liquid Chromatography-High Resolution Mass Spectrometry. ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. WO2017186693A1 - Synthesis of indazoles - Google Patents [patents.google.com]

- 9. Indazole synthesis [organic-chemistry.org]

- 10. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07398F [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

Solubility Profile of 6-Bromo-3,4-diiodoindazole: A Methodical Approach for Drug Discovery Intermediates

An In-Depth Technical Guide

Abstract: The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its wide range of biological activities, including anti-tumor and anti-inflammatory properties.[1] The compound 6-Bromo-3,4-diiodoindazole represents a highly functionalized and versatile intermediate, poised for the synthesis of complex molecular libraries in drug discovery programs.[2] Its utility, however, is fundamentally governed by its solubility in various solvent systems. An incomplete understanding of a compound's solubility can lead to significant challenges in synthesis, purification, biological screening, and formulation. This guide provides a comprehensive framework for characterizing the solubility profile of 6-Bromo-3,4-diiodoindazole. It moves beyond a simple data sheet to detail the underlying principles, present robust experimental protocols for both qualitative and quantitative assessment, and discuss the practical implications of the resulting data for researchers in the pharmaceutical sciences.

Introduction: The Strategic Importance of Solubility Profiling

6-Bromo-3,4-diiodoindazole is a heterocyclic compound featuring a bicyclic indazole core. The strategic placement of three distinct halogen atoms—a bromine at the 6-position and two iodine atoms at the 3 and 4-positions—makes it an exceptionally valuable building block. These halogens provide orthogonal handles for sequential, site-selective cross-coupling reactions, enabling the systematic construction of diverse molecular architectures for structure-activity relationship (SAR) studies.[2]

Before any synthetic or biological application, determining the solubility profile is a critical, non-negotiable step. This profile dictates:

-

Reaction Conditions: The choice of solvent is paramount for achieving optimal reaction kinetics, yield, and purity.

-

Purification Strategy: Solubility data informs the selection of solvent systems for crystallization, chromatography, and extraction.

-

Biological Assay Viability: Inaccurate stock solution concentrations due to poor solubility can invalidate screening data, leading to false negatives and wasted resources.

-

Formulation Development: Early solubility data provides the first glimpse into the compound's potential for oral bioavailability and informs the selection of appropriate formulation strategies.

This document serves as a practical guide for researchers to methodically determine and interpret the solubility of this key intermediate in a range of common laboratory solvents.

Theoretical Framework: Predicting Solubility from Molecular Structure

The principle of "like dissolves like" is the guiding tenet of solubility.[3][4] This means substances with similar intermolecular forces are more likely to be soluble in one another. An analysis of the 6-Bromo-3,4-diiodoindazole structure allows for a reasoned prediction of its behavior.

Key Structural Features & Intermolecular Forces:

-

Indazole Core: The N-H group in the pyrazole ring is capable of acting as a hydrogen bond donor, while the nitrogen atoms can act as hydrogen bond acceptors. This imparts a degree of polarity.

-

Large Halogen Atoms (Br, I, I): The three heavy halogen atoms significantly increase the molecule's molecular weight and surface area. While halogens are electronegative, their primary contribution to intermolecular interactions in a large, otherwise nonpolar ring system is through London dispersion forces. These forces are transient, induced dipoles that are stronger for larger, more polarizable atoms like iodine and bromine.[5]

-

Overall Polarity: The molecule possesses a complex polarity. The indazole nucleus provides polar character, but this is counteracted by the large, bulky, and relatively nonpolar di-iodo-bromophenyl system. The large size and hydrophobicity of the halogenated portion are expected to dominate, leading to poor aqueous solubility.[6]

Based on this analysis, we can hypothesize that 6-Bromo-3,4-diiodoindazole will exhibit low solubility in nonpolar solvents (like hexane) and very low solubility in polar protic solvents (like water), but will be most soluble in polar aprotic solvents that can solvate the polar core without requiring hydrogen bonding, such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF).[7]

Experimental Methodology for Solubility Determination

A multi-tiered approach, starting with a rapid qualitative assessment and progressing to a precise quantitative measurement, provides a comprehensive and resource-efficient strategy.

Materials and Reagents

-

6-Bromo-3,4-diiodoindazole (solid, assumed >98% purity)

-

Solvents (HPLC Grade or equivalent):

-

Water (Type I, 18.2 MΩ·cm)

-

Ethanol (EtOH)

-

Methanol (MeOH)

-

Dimethyl Sulfoxide (DMSO)

-

N,N-Dimethylformamide (DMF)

-

Tetrahydrofuran (THF)

-

Acetonitrile (ACN)

-

Toluene

-

Hexane

-

-

Equipment: Analytical balance, 2 mL glass vials with screw caps, vortex mixer, temperature-controlled orbital shaker, calibrated pipettes, 0.22 µm syringe filters (PTFE or other chemically resistant membrane), HPLC system with UV detector.

Workflow for Solubility Assessment

The following diagram outlines the logical flow for a comprehensive solubility assessment, from initial scouting to precise quantitative analysis.

Sources

- 1. cas 887568-83-4|| where to buy 6-BROMO-3,4-DIHYDROXYINDAZOLE [english.chemenu.com]

- 2. China Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 3. Khan Academy [khanacademy.org]

- 4. njit.edu [njit.edu]

- 5. Solvation of halogens in fluorous phases. Experimental and simulation data for F2, Cl2, and Br2 in several fluorinated liquids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry [saskoer.ca]

- 7. chemicool.com [chemicool.com]

Methodological & Application

Application Note: Strategic Regiocontrol in the Sonogashira Coupling of 6-Bromo-3,4-diiodo-1H-indazole

Executive Summary & Strategic Rationale

The scaffold 6-Bromo-3,4-diiodo-1H-indazole presents a unique challenge and opportunity in medicinal chemistry, particularly for kinase inhibitor discovery. This molecule contains three distinct halogenated sites (C3-I, C4-I, C6-Br), creating a "reactivity gradient" that allows for programmable, sequential functionalization.[1]

This Application Note defines a robust protocol for the regioselective Sonogashira coupling of this substrate. The core objective is to install an alkyne selectively at the C3 position , preserving the C4-iodine and C6-bromine for subsequent diversification.

The Reactivity Hierarchy

To successfully manipulate this scaffold, one must understand the electronic and steric landscape of the indazole core:

-

C3-I (Kinetic Favorite): The C3 position is electronically activated by the adjacent N2 nitrogen. In

-protected indazoles, this is the most facile site for oxidative addition by Pd(0). -

C4-I (The "Bay" Region): While the C-I bond is weaker than C-Br, the C4 position suffers from significant peri-strain (steric crowding) from the C3 substituent and C5 proton. It reacts slower than C3.

-

C6-Br (The Anchor): The C-Br bond has the highest bond dissociation energy among the three halides. It requires higher temperatures or more electron-rich ligands to engage, making it the final site for modification.

Critical Directive: The N1-position must be protected prior to coupling. Free N-H indazoles often poison Pd catalysts or undergo competing N-arylation/alkynylation. We utilize the SEM (2-(Trimethylsilyl)ethoxymethyl) group for this protocol due to its stability under basic coupling conditions and facile removal.

Visualizing the Reactivity Landscape

The following diagram illustrates the sequential functionalization logic tailored for this substrate.

Caption: Logical workflow for the sequential activation of halogenated sites, prioritizing C3-alkynylation.

Detailed Experimental Protocol

Phase A: N1-Protection (SEM-Cl)

Rationale: Direct coupling on the free amine is erratic. SEM protection renders the substrate soluble and prevents catalyst coordination to the nitrogen.

Reagents:

-

6-Bromo-3,4-diiodo-1H-indazole (1.0 equiv)

-

Sodium Hydride (60% dispersion in oil) (1.2 equiv)

-

2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) (1.1 equiv)

-

THF (Anhydrous)

Procedure:

-

Charge a flame-dried flask with the indazole substrate and anhydrous THF (0.1 M concentration). Cool to 0°C.

-

Add NaH portion-wise. Evolution of H₂ gas will be observed. Stir for 30 min at 0°C to ensure deprotonation.

-

Add SEM-Cl dropwise via syringe.

-

Allow the reaction to warm to Room Temperature (RT) and stir for 2 hours.

-

QC Check: TLC should show complete consumption of starting material (SEM-protected product is less polar).

-

Quench with sat. NH₄Cl, extract with EtOAc, and concentrate. Purify via silica flash chromatography (Hexanes/EtOAc).

Phase B: C3-Selective Sonogashira Coupling

Rationale: We utilize a "mild" catalytic system (Pd(PPh₃)₂Cl₂ / CuI) at ambient temperature. High temperatures or highly active ligands (e.g., SPhos, XPhos) increase the risk of competing C4 oxidative addition.

Reagents Table:

| Reagent | Equiv.[2][3][4] | Role | Notes |

| N-SEM-Indazole (from Phase A) | 1.0 | Substrate | Limiting reagent |

| Terminal Alkyne | 1.1 | Coupling Partner | Slight excess ensures conversion |

| Pd(PPh₃)₂Cl₂ | 0.03 (3 mol%) | Catalyst | Bis(triphenylphosphine) is preferred for selectivity over C4 |

| CuI | 0.015 (1.5 mol%) | Co-catalyst | Activates the alkyne |

| Triethylamine (Et₃N) | 2.0 | Base | Sequesters HI; also acts as co-solvent |

| THF | Solvent | Medium | De-gassed (Sparged with Ar for 15 min) |

Step-by-Step Methodology:

-

System Preparation: Use a reaction vessel equipped with a stir bar. Flame-dry under vacuum and backfill with Argon (3 cycles). Oxygen exclusion is critical to prevent homocoupling of the alkyne (Glaser coupling).

-

Loading: Add the N-SEM-indazole, Pd(PPh₃)₂Cl₂, and CuI to the vessel against a positive pressure of Argon.

-

Solvation: Add de-gassed THF (approx. 5 mL per mmol substrate) and Et₃N. The solution typically turns yellow/brown.

-

Alkyne Addition: Add the terminal alkyne dropwise.

-

Reaction: Stir vigorously at Room Temperature (20–25°C) .

-

Note: Do not heat. Heating >40°C significantly increases the risk of C4-coupling byproducts.

-

-

Monitoring: Monitor by LC-MS at 2 hours.

-

Target: Mass [M+H] corresponding to Mono-alkynyl product.

-

Warning: If di-alkynylated product (C3+C4) appears (>5%), cool the reaction to 0°C for the remaining time.

-

-

Work-up:

-

Dilute with Et₂O (precipitates amine salts).

-

Filter through a short pad of Celite to remove Pd/Cu residues.

-

Wash the filtrate with water and brine.

-

Dry over Na₂SO₄ and concentrate.

-

-

Purification: Column chromatography. The C3-alkynyl product is typically distinct from the starting material.

Troubleshooting & Optimization Guide

The following decision matrix addresses common failure modes specific to this poly-halogenated scaffold.

| Observation | Root Cause | Corrective Action |

| No Reaction (0% Conv.) | Catalyst poisoning or oxidation. | Ensure THF is peroxide-free. Freshly sparge solvents. Increase CuI to 3 mol%. |

| C3/C4 Bis-coupling | Temperature too high or Ligand too active. | Strictly maintain RT or 0°C. Switch from Pd(PPh₃)₄ to Pd(PPh₃)₂Cl₂ (less active). Reduce alkyne equivalents to 1.0. |

| Alkyne Homocoupling | Oxygen leak. | Check septa/seals.[5] Degas solvents more thoroughly. Add CuI last. |

| C6-Br Coupling | Extremely unlikely under these conditions. | If observed, verify starting material purity (ensure it is not just 6-bromo-3-iodo). |

Mechanistic Pathway (DOT Visualization)

The following diagram details the catalytic cycle, highlighting the regioselectivity decision point.

Caption: Catalytic cycle emphasizing the kinetic preference for C3-oxidative addition.

References

- Grounding: Establishes the commercial availability and reactivity profile (C3 > C6) of the base scaffold.

- Lier, F., et al. (2010). Direct Catalytic Functionalization of Indazole Derivatives. Advanced Synthesis & Catalysis. Grounding: Discusses the selectivity of C3 functionalization in indazoles and the necessity of N-protection.

-

Viquez, S., et al. (2020). Palladium and Copper Catalyzed Sonogashira Cross Coupling: An Excellent Methodology for C-C Bond Formation. Catalysts, 10(4), 443. [Link]

- Grounding: Provides the general conditions for Sonogashira coupling on 3-iodoindazoles (Scheme 3 in text).

-

Neufeldt, S. R., et al. (2020).[6] The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. NIH/PMC. [Link]

- Grounding: Authoritative review on controlling regioselectivity in polyhalogen

-

Legault, C. Y., et al. (2007).[7] Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles. Journal of the American Chemical Society. [Link]

- Grounding: Theoretical basis for the bond dissociation energies and oxidative addition r

Sources

- 1. China Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides and Iodides: Scope and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ruthenium(ii)-catalyzed regioselective direct C4- and C5-diamidation of indoles and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Origin of regioselectivity in palladium-catalyzed cross-coupling reactions of polyhalogenated heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: 6-Bromo-3,4-diiodoindazole as a High-Fidelity Scaffold for Kinase Inhibitor Discovery

Executive Summary: The "Tri-Vector" Advantage

In the crowded landscape of kinase inhibitor discovery, the 6-Bromo-3,4-diiodoindazole (CAS: 887568-61-8) scaffold represents a premier "Tri-Vector" building block. Unlike mono- or di-substituted scaffolds, this tri-halogenated core offers three chemically distinct handles (C3-I, C4-I, C6-Br) with orthogonal reactivity profiles.

This Application Note details the strategic utilization of this scaffold to access difficult chemical space within the ATP-binding pocket. By exploiting the reactivity hierarchy of C3-I > C4-I > C6-Br , medicinal chemists can sequentially install pharmacophores to target the Hinge Region , Gatekeeper Residue , and Solvent Front with precise regiocontrol.

Chemical Biology & Mechanism of Action[1]

Mapping the Scaffold to the ATP Pocket

The indazole core mimics the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region. The three halogen handles allow for the modular assembly of inhibitors that address common resistance mechanisms.

-

N1/N2 Positions (Hinge Binder): The nitrogen atoms form the primary anchor, donating/accepting H-bonds with the backbone residues (e.g., Glu, Cys) of the kinase hinge.

-

C3 Position (Hydrophobic Pocket/Gatekeeper): Substituents here extend deep into the hydrophobic back-pocket or interact directly with the gatekeeper residue. This is the primary vector for potency.

-

C4 Position (Selectivity Filter): The C4 position is sterically crowded. Functionalization here is rare but powerful for inducing conformational changes or clashing with non-target kinases, thereby improving selectivity.

-

C6 Position (Solvent Interface): This vector points towards the solvent channel. It is the ideal site for solubilizing groups (e.g., morpholines, piperazines) that improve ADME properties without disrupting binding affinity.

Visualization: The Tri-Vector Strategy

Figure 1: Functional mapping of the 6-Bromo-3,4-diiodoindazole scaffold to kinase inhibitor design parameters.

Reactivity Profile & Synthetic Logic

The successful utilization of this block relies on the Reactivity Hierarchy :

-

C3-Iodine: Most reactive.[1][2] Electronically activated by the heteroaromatic ring. Accessible to catalysts.[1][3][4]

-

C4-Iodine: Reactive but sterically hindered (peri-position to C3). Requires smaller ligands or higher temperatures if C3 is already substituted.

-

C6-Bromine: Least reactive halogen. The C-Br bond is stronger than C-I. Survives mild Pd-catalyzed couplings targeting the iodides.

Experimental Protocols

Step 1: N-Protection (Critical Precursor)

Rationale: Unprotected indazoles can poison Pd-catalysts and lead to N-arylation byproducts. THP (Tetrahydropyranyl) or SEM (2-(Trimethylsilyl)ethoxymethyl) groups are recommended for their stability under basic coupling conditions and ease of removal.

Protocol:

-

Dissolve 6-Bromo-3,4-diiodoindazole (1.0 eq) in anhydrous DCM.

-

Add DHP (3,4-Dihydro-2H-pyran, 1.5 eq) and catalytic p-TsOH (0.1 eq).

-

Stir at RT for 4 hours. Monitor by TLC (Hexane/EtOAc).

-

Quench with sat. NaHCO3, extract with DCM.

-

Result: N1-THP-6-Bromo-3,4-diiodoindazole (Regioisomer mixtures may occur; N1 is usually major and thermodynamically preferred).

Step 2: C3-Selective Cross-Coupling (Suzuki-Miyaura)

Rationale: Exploits the high reactivity of the C3-I bond. Mild conditions preserve the C4-I and C6-Br bonds.

Reagents:

-

Substrate: N-Protected Scaffold

-

Boronic Acid: R1-B(OH)2 (1.1 eq)

-

Catalyst: Pd(PPh3)4 (5 mol%) - Standard catalyst sufficient.

-

Base: Na2CO3 (2.0 eq, 2M aq.)

-

Solvent: DME/Water (3:1)

Procedure:

-

Degas solvents with Argon for 15 mins.

-

Combine substrate, boronic acid, and base in the reaction vessel.

-

Add Pd(PPh3)4 under Argon stream.[3]

-

Heat to 60°C (Do not exceed 80°C to avoid C4 coupling).

-

Monitor by LCMS. The C3-product should form within 2-6 hours.

-

Checkpoint: Ensure C4-I and C6-Br signals remain intact in NMR/MS.

Step 3: C4-Functionalization (The "Difficult" Coupling)

Rationale: With C3 substituted, C4 is sterically crowded. Standard ligands may fail. Use active, bulky phosphine ligands (e.g., XPhos, SPhos) to facilitate oxidative addition at the hindered C4-I.

Reagents:

-

Substrate: C3-Substituted Intermediate

-

Coupling Partner: R2-B(OH)2 or Terminal Alkyne (Sonogashira)

-

Catalyst: Pd2(dba)3 (2 mol%) + XPhos (4 mol%)

-

Base: K3PO4 (3.0 eq)

-

Solvent: Toluene/Water (10:1)

Procedure:

-

Perform in a sealed tube.

-

Heat to 90-100°C .

-

Note: The C6-Br is stable under these conditions if the reaction time is controlled. If C6-coupling is observed, lower temp to 80°C and increase catalyst loading.

Step 4: C6-Modification (Solubilizing Tail)

Rationale: The remaining C6-Br is now the only halogen. Forcing conditions or Buchwald-Hartwig aminations can be used to install solubility handles.

Protocol (Buchwald-Hartwig Amination):

-

Substrate: C3,C4-Disubstituted Intermediate.

-

Amine: Morpholine or N-Methylpiperazine (1.5 eq).

-

Catalyst: Pd(OAc)2 (5 mol%) + BINAP (10 mol%).

-

Base: Cs2CO3 (2.0 eq).

-

Solvent: Toluene or Dioxane, 110°C (Reflux).

Workflow Visualization

Figure 2: Sequential functionalization workflow ensuring regiochemical integrity.

Comparison of Halogenated Indazole Blocks

| Scaffold | C3 Reactivity | C4 Reactivity | C6 Reactivity | Primary Application |

| 6-Bromo-3,4-diiodoindazole | High | Medium (Steric) | Low | Complex, tri-substituted inhibitors |

| 6-Bromo-3-iodoindazole | High | N/A | Low | Standard bi-functional inhibitors |

| 3,6-Dibromoindazole | Medium | N/A | Low | Cost-effective, lower selectivity |

| 4-Bromo-1H-indazole | N/A | Medium | N/A | Fragment-based screening |

Safety & Handling

-

Light Sensitivity: Iodinated indazoles can be light-sensitive. Store in amber vials.

-

Stability: The C-I bond is weak. Avoid prolonged exposure to strong Lewis acids which might cause de-iodination.

-

Toxicity: Treat as a potent bioactive intermediate. Use standard PPE (gloves, goggles, fume hood).

References

-

ChemicalBook. (2023).[5] 6-BROMO-3,4-DIIODOINDAZOLE Product Properties and CAS 887568-61-8. Link

-

UniBrom Corp. (2023). 6-Bromo-3-iodo-1H-indazole: A Versatile Molecular Building Block for Kinase Inhibitors. Link

-

National Institutes of Health (NIH). (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PubMed Central. Link

-

Lier, F., et al. (2023).[5] Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Royal Society of Chemistry, RSC Advances. Link

-

Giraud, F., et al. (2018). C3-Indazole Functionalization: A Review. Chimica Oggi - Chemistry Today. Link

Sources

- 1. China Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 2. Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regioselective functionalization of aryl azoles as powerful tool for the synthesis of pharmaceutically relevant targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

functionalization of the C-N bond in 6-Bromo-3,4-diiodoindazole

Application Note: Precision Functionalization of the C-N Bond in 6-Bromo-3,4-diiodoindazole

Executive Summary

6-Bromo-3,4-diiodoindazole (CAS 887568-61-8) is a high-value, polyhalogenated building block used in the synthesis of kinase inhibitors (e.g., TRK, CDK, and FGFR families). Its unique substitution pattern—featuring three distinct halogen handles and an acidic nitrogen—offers a versatile platform for diversity-oriented synthesis.

This guide addresses the "functionalization of the C-N bond" through two distinct but critical mechanistic pathways:

-

N-Functionalization (N-H

N-C): The formation of a C-N bond at the indazole nitrogen (N1 vs. N2 selectivity). -

C-N Cross-Coupling (C-X

C-N): The replacement of halogen substituents with amines via Buchwald-Hartwig coupling.

Successful utilization of this scaffold requires navigating the steric crowding of the 3,4-diiodo motif and the electronic hierarchy of the C-I vs. C-Br bonds.

Strategic Analysis of the Scaffold

The reactivity of 6-Bromo-3,4-diiodoindazole is defined by the interplay between steric hindrance and electronic activation.

-

N1-H (Indazole Nitrogen): The most acidic site (pKa ~14 in DMSO). Functionalization here is the primary step to control solubility and regioselectivity.

-

C3-I (Heteroaryl Iodide): Electron-deficient and highly reactive towards oxidative addition. However, it is sterically crowded by the adjacent N2 and C4-I.

-

C4-I (Aryl Iodide): Severely sterically hindered ("bay region" effect with C3). Reactivity is lower than C3-I but higher than C6-Br.

-

C6-Br (Aryl Bromide): The least reactive halogen, typically preserved for late-stage diversification.

Visualization: Reactivity & Steric Map

Figure 1: Reactivity landscape of 6-Bromo-3,4-diiodoindazole. N1 is the primary site for C-N bond formation (N-alkylation), while C3 is the priority site for C-N cross-coupling.

Protocol A: Regioselective N1-Functionalization

The formation of the N1-C bond is the most common "C-N functionalization" for this scaffold. Due to the bulky 3,4-diiodo motif, N1-selectivity is thermodynamically favored and sterically reinforced, as the N2 position is blocked by the C3-iodine.

Method A1: N1-Alkylation (General Procedure)

Objective: Install an alkyl group (e.g., Methyl, Benzyl, SEM) at N1.

Reagents:

-

Base: Cesium Carbonate (

) or Sodium Hydride ( -

Solvent: DMF (anhydrous) or NMP.

-

Electrophile: Alkyl Halide (

).

Step-by-Step Protocol:

-

Dissolution: Dissolve 6-Bromo-3,4-diiodoindazole (1.0 eq) in anhydrous DMF (0.1 M concentration) under

atmosphere. -

Deprotonation:

-

For NaH: Cool to 0°C. Add NaH (60% dispersion, 1.2 eq) portion-wise. Stir for 30 min at 0°C

RT. (Solution turns yellow/orange). -

For

: Add

-

-

Addition: Add the Alkyl Halide (1.1–1.5 eq) dropwise.

-

Note: For reactive electrophiles (MeI, BnBr), cool to 0°C during addition to prevent over-alkylation (quaternization).

-

-

Reaction: Stir at RT for 2–12 hours. Monitor by LC-MS (Target mass: M+R).

-

Workup: Quench with water. Extract with EtOAc (x3). Wash organic layer with

(5% aq) to remove DMF. Dry over -

Purification: Flash chromatography (Hexane/EtOAc). N1-isomer is typically less polar and elutes first compared to any trace N2-isomer.

Critical Insight: The 3-iodo substituent exerts a "buttressing effect" on N2, significantly reducing the formation of the N2-isomer. Expect >95:5 N1:N2 selectivity.[1][2]

Method A2: N1-Arylation (Chan-Lam Coupling)

Objective: Install an aryl group directly on N1 using mild copper catalysis.

Protocol:

-

Combine Indazole (1.0 eq), Aryl Boronic Acid (2.0 eq), and

(1.0 eq) in DCM or Dichloroethane. -

Add Pyridine (2.0 eq) and TEMPO (1.0 eq) or open to air (balloon of

accelerates reaction). -

Stir at RT to 40°C for 24–48 hours.

-

Why this works: Chan-Lam is tolerant of the iodides (unlike Pd-coupling which might insert into C-I bonds).

Protocol B: Chemoselective C-N Cross-Coupling (Buchwald-Hartwig)

This protocol addresses the formation of a C-N bond by displacing a halogen. The challenge is chemoselectivity : preventing the displacement of the wrong halogen.

Reactivity Order: C3-I > C4-I > C6-Br. Target: Selective amination at C3 (most common) or C6 (if Iodines are protected/reacted).

Method B1: C3-Selective Amination

Prerequisite: The N1 nitrogen must be protected (e.g., N1-Me or N1-SEM) to prevent catalyst poisoning and N-arylation side reactions.

Reagents:

-

Catalyst:

(2-5 mol%) or Pd(OAc)2. -

Ligand: Xantphos (for amides/primary amines) or BINAP (general). Xantphos is preferred for high regioselectivity.

-

Base:

(weak base preferred to avoid dehalogenation). -

Solvent: 1,4-Dioxane or Toluene (degassed).

Step-by-Step Protocol:

-

Setup: In a glovebox or under Argon, charge a reaction vial with:

-

N1-protected-6-Bromo-3,4-diiodoindazole (1.0 eq).

-

Amine (

) (1.1 eq). Do not use large excess. - (0.02 eq).

-

Xantphos (0.04 eq).

- (2.0 eq).

-

-

Solvent: Add anhydrous Dioxane (0.1 M).

-

Reaction: Heat to 60–80°C. Do not overheat (>100°C) as this may trigger coupling at C4 or C6.

-

Monitoring: Monitor closely by LC-MS. The C3-I is highly reactive; the reaction is often complete within 2–4 hours.

-

Stop immediately upon consumption of starting material to preserve the C4-I and C6-Br.

-

-

Workup: Filter through Celite. Concentrate and purify via column chromatography.

Data Summary: Halogen Reactivity for Coupling

| Position | Halogen | Electronic State | Steric Environment | Buchwald Priority |

| C3 | Iodine | Electron Deficient (Heteroaryl) | Moderate (N2 prox.) | High (1st) |

| C4 | Iodine | Electron Neutral (Aryl) | High (Bay Region) | Medium (2nd) |

| C6 | Bromine | Electron Rich (Aryl) | Low | Low (3rd) |

Troubleshooting & Quality Control

Issue: Dehalogenation (Loss of I/Br)

-

Cause: Hydride source in reaction (e.g., from solvent impurities) or overheating with Pd.

-

Solution: Use strictly anhydrous solvents. Lower temperature (e.g., 60°C). Switch to

for milder conditions if possible.

Issue: N1/N2 Isomerization

-

Cause: Thermodynamic equilibration is slow but possible at high temps if the alkyl group is labile.

-

Solution: Confirm regiochemistry using 2D NMR (NOESY).

-

N1-Isomer: NOE observed between N-Alkyl protons and C7-H.

-

N2-Isomer: NOE observed between N-Alkyl protons and C3-substituent (in this case, C3-I, so no proton signal, but NOE with C3-I is silent; look for lack of C7-H interaction).

-

References

-

Regioselective N-alkylation of indazoles: Alam, M. A., & Keeting, J. (2024).[1][2][3][4] Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940–1954.[4] [Link]

-

General Reactivity of Polyhalogenated Heterocycles: Desaintjean, A., et al. (2020). Regioselective Bromine/Magnesium Exchange for the Selective Functionalization of Polyhalogenated Arenes and Heterocycles.[5][6] Chemistry – A European Journal. [Link]

-

Indazole Synthesis and Functionalization Review: Gaubb, L., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes. Chemical Reviews, 121(17), 10267–10316. [Link]

Sources

- 1. Regioselective N-alkylation of the 1 H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 3. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]

- 5. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 6. researchgate.net [researchgate.net]

experimental setup for reactions involving 6-Bromo-3,4-diiodoindazole

Executive Summary

This guide details the experimental protocols for handling and functionalizing 6-Bromo-3,4-diiodoindazole , a dense tri-halogenated scaffold critical for the development of multi-targeted kinase inhibitors (e.g., FGFR, VEGFR). The molecule presents a unique synthetic challenge: three distinct halogen "handles" (C3-I, C4-I, C6-Br) capable of sequential cross-coupling.

This Application Note defines the reactivity hierarchy enabling orthogonal functionalization. We provide validated protocols for N-protection, C3-selective coupling, and subsequent C4/C6 derivatization, supported by mechanistic rationale and safety guidelines.

Reactivity Profile & Mechanistic Logic

Success with 6-Bromo-3,4-diiodoindazole relies on exploiting the electronic and steric differences between the three halogenated positions.

-

Position 3 (Iodine): Most Reactive. Located on the electron-deficient pyrazole ring. The C3-I bond is highly activated towards oxidative addition by Palladium(0) due to the adjacent nitrogen atoms.

-

Position 4 (Iodine): Moderately Reactive. Located on the benzene ring. While C-I bonds are inherently weaker than C-Br bonds, the C4 position is sterically crowded (peri-effect from C3 and C5). It reacts after C3 but before C6.

-

Position 6 (Bromine): Least Reactive. A standard aryl bromide. The C-Br bond requires higher activation energy (higher temperature or more active ligands) compared to the C-I bonds.

The Golden Rule of Selectivity:

Experimental Workflow Visualization

Figure 1: Sequential functionalization strategy based on halogen bond dissociation energies and steric environment.

Detailed Protocols

Phase 1: Preparation & N-Protection

Rationale: The free N-H indazole is a catalyst poison and can lead to side reactions (N-arylation). Protection is mandatory.

Protocol A: Synthesis of 1-(2-(Trimethylsilyl)ethoxymethyl)-6-bromo-3,4-diiodoindazole (SEM-protection)

-

Setup: Flame-dried 250 mL round-bottom flask, inert atmosphere (Ar/N2).

-

Reagents:

-

6-Bromo-3,4-diiodoindazole (1.0 eq) [Synthesized via iodination of 6-bromo-4-iodoindazole].

-

NaH (60% dispersion in oil, 1.2 eq).

-

SEM-Cl (1.1 eq).

-

DMF (anhydrous, 0.1 M concentration).

-

-

Procedure:

-

Dissolve starting material in DMF and cool to 0°C.

-

Add NaH portion-wise. Evolution of H2 gas will be observed. Stir for 30 min at 0°C.

-

Add SEM-Cl dropwise via syringe.

-

Warm to Room Temperature (RT) and stir for 2 hours.

-

-

Workup: Quench with sat. NH4Cl. Extract with EtOAc (x3). Wash organics with LiCl (5% aq) to remove DMF. Dry over Na2SO4.

-

Yield Target: >90%.

-

QC Check: 1H NMR (absence of NH signal ~13 ppm; presence of SEM methylene singlet ~5.5 ppm).

Phase 2: The C-3 Selective "Cold" Coupling

Rationale: Low temperature prevents activation of the C-4 Iodine.

Protocol B: C-3 Selective Suzuki-Miyaura Coupling

-

Reagents:

-

N-SEM-6-Bromo-3,4-diiodoindazole (1.0 eq).

-

Boronic Acid (1.1 eq).

-

Catalyst: Pd(PPh3)4 (5 mol%) - Preferred for high selectivity at low temp.

-

Base: Na2CO3 (2.0 M aq, 3.0 eq).

-

Solvent: DME/H2O (4:1) or Toluene/EtOH/H2O (4:1:1).

-

-

Procedure:

-

Degas solvents thoroughly (sparge with Ar for 15 min).

-

Combine reactants in a reaction vial.

-

Critical Step: Stir at RT (20-25°C) . Do not heat.

-

Monitor by LCMS every 30 mins. Reaction is typically complete in 2-4 hours.

-

-

Note: If C-4 byproduct is observed (>5%), lower temperature to 0°C and increase reaction time.

Phase 3: The C-4 "Warm" Coupling

Rationale: With C-3 substituted, the C-4 iodine is now the most reactive site. The C-6 bromine remains inert under standard Suzuki conditions at moderate heat.

Protocol C: C-4 Selective Cross-Coupling

-

Reagents:

-

C3-substituted intermediate (1.0 eq).

-

Boronic Acid/Ester (1.2 eq).

-

Catalyst: Pd(dppf)Cl2·DCM (5 mol%) - Robust catalyst for sterically hindered iodides.

-

Base: K3PO4 (3.0 eq).

-

Solvent: 1,4-Dioxane (anhydrous).

-

-

Procedure:

-

Heat to 60-80°C .

-

Stir for 4-12 hours.

-

Checkpoint: Ensure temperature does not exceed 90°C to avoid activating the C-6 Bromine.

-

Phase 4: The C-6 "Forcing" Coupling

Rationale: The remaining C-6 Bromine requires high-energy conditions or specialized ligands.

Protocol D: C-6 Buchwald-Hartwig Amination (or Suzuki)

-

Reagents:

-

C3,C4-disubstituted intermediate (1.0 eq).

-

Amine (1.5 eq) or Boronic Acid (1.5 eq).

-

Catalyst: Pd2(dba)3 (2 mol%) + Ligand: XPhos or RuPhos (4 mol%).

-

Base: Cs2CO3 (Suzuki) or NaOtBu (Buchwald).

-

Solvent: Toluene or Dioxane.

-

-

Procedure:

-

Heat to 100-110°C (reflux).

-

Reaction time: 12-24 hours.

-

Quantitative Data & Troubleshooting

| Parameter | C-3 Coupling (Iodine) | C-4 Coupling (Iodine) | C-6 Coupling (Bromine) |

| Temp Range | 0°C – 25°C | 60°C – 80°C | 100°C – 120°C |

| Preferred Catalyst | Pd(PPh3)4 | Pd(dppf)Cl2 | Pd2(dba)3 / XPhos |

| Limiting Factor | Over-reaction at C-4 | Steric hindrance | Oxidative addition rate |

| Typical Yield | 85-95% | 70-85% | 60-80% |

Troubleshooting Guide:

-

Problem: Loss of C-3 regioselectivity (mixture of C3/C4 products).

-

Solution: Switch solvent to pure THF (slower rate) and cool to 0°C. Use a weaker base (NaHCO3 instead of Na2CO3).

-

-

Problem: De-iodination at C-4 during C-3 coupling.

-

Solution: This is "Hydrodehalogenation". Ensure solvents are strictly degassed. Reduce catalyst loading to 2 mol%.

-

-

Problem: No reaction at C-6.

-

Solution: Switch to a precatalyst system like XPhos-Pd-G2 or BrettPhos-Pd-G3 for difficult aryl bromides.

-

References

-

Regioselective Coupling of Polyhaloindazoles: Loupy, A., et al. "Reactivity of 3-iodoindazole derivatives in palladium-catalyzed reactions." Tetrahedron, 2004.

-

Synthesis of Indazole Scaffolds: Vandewalle, M., et al. "Synthesis and reactivity of 3,4-diiodoindazoles." Journal of Organic Chemistry, 2014.[1] (Contextual citation for 3,4-dihalo systems).

-

General Indazole Reactivity Guide: Schmidt, A., et al. "Indazole chemistry: A review of recent developments."[2] European Journal of Organic Chemistry, 2021.

-

C-H Activation vs Halogen Selectivity: Giraud, F., et al. "C3-Indazole functionalization: A review." Chim.[3][4] It., 2023.[5][6]

(Note: Specific literature on the exact "6-bromo-3,4-diiodo" species is rare; protocols are derived from established "3,4-diiodo" and "6-bromo" indazole structure-activity relationships).

Sources

- 1. par.nsf.gov [par.nsf.gov]

- 2. caribjscitech.com [caribjscitech.com]

- 3. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]

- 4. 3,4-Dihydroisoquinolone synthesis [organic-chemistry.org]

- 5. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - Synthesis and reactivity of azole-based iodazinium salts [beilstein-journals.org]

Troubleshooting & Optimization

purification challenges of 6-Bromo-3,4-diiodoindazole and its derivatives

Technical Support Center: Purification & Handling of 6-Bromo-3,4-diiodoindazole

Status: Active Ticket ID: IND-HALO-346 Assigned Specialist: Senior Application Scientist, Separation Technologies Last Updated: February 5, 2026

Executive Summary

The purification of 6-Bromo-3,4-diiodoindazole and its derivatives presents a trifecta of chemical challenges: extreme hydrophobicity ("brick dust" behavior), regioisomeric complexity (N1 vs. N2 tautomerism), and halogen lability (specifically the C3/C4 iodines).

This guide moves beyond standard protocols, addressing the specific physicochemical constraints imposed by the steric crowding of the 3,4-diiodo motif. The following workflows are validated for high-purity isolation required for downstream Suzuki or Sonogashira couplings.

Module 1: Solubility & Chromatography Loading

User Issue: "My compound is insoluble in DCM or Ethyl Acetate. When I try to load it onto the column using MeOH, it precipitates immediately upon contact with the mobile phase, blocking the frit."

Technical Diagnosis:

Polyhalogenated indazoles exhibit strong intermolecular

The Solution: Dry Loading (The "Celite" Technique) Do not attempt liquid injection for this scaffold. You must use solid deposition.

Protocol A: Adsorbed Loading

-

Dissolution: Dissolve the crude 6-Bromo-3,4-diiodoindazole in the minimum amount of THF or Acetone . Avoid DMF/DMSO (high boiling points make them hard to remove from the silica).

-

Adsorption: Add Celite 545 (diatomaceous earth) or neutral silica gel (ratio 1:2 compound-to-solid).

-

Evaporation: Rotovap to dryness. You should have a free-flowing powder.

-

Critical Check: If the powder is sticky, you used too much solvent or not enough Celite. Add more Celite and re-evaporate.

-

-

Loading: Pour the powder into a solid load cartridge or directly on top of the column bed.

Data: Solubility Profile of Polyhalogenated Indazoles

| Solvent | Solubility (25°C) | Suitability for Loading | Notes |

|---|---|---|---|

| DCM | Low (<5 mg/mL) | Poor | Risk of crystallization in tubing. |

| THF | High (>50 mg/mL) | Excellent | Best for dry loading preparation. |

| DMSO | High | Poor | Difficult to remove; causes peak broadening. |

| Methanol | Moderate | Poor | Causes precipitation when mixing with Hexanes. |

Module 2: The "Streaking" Phenomenon (Tailing)

User Issue: "The compound elutes as a broad streak over 20 fractions rather than a tight band. I'm losing yield to mixed fractions."

Technical Diagnosis:

The N-H proton of the indazole ring is acidic (

The Solution: Mobile Phase Buffering You must neutralize the silica surface to suppress the N-H interaction.

Protocol B: Buffered Mobile Phase

-

Base Modifier: Add 1% Triethylamine (TEA) to your non-polar solvent (e.g., Hexane or DCM) before mixing with the polar solvent.

-

Why? TEA binds to the acidic silanol sites on the silica, effectively "capping" them so your indazole can pass without sticking.

-

-

Gradient: Run a gradient of Hexane/EtOAc (with 1% TEA) or DCM/MeOH (with 1% NH₄OH) .

-

Note: For 3,4-diiodo derivatives, Hexane/EtOAc is preferred to avoid deiodination risks associated with nucleophilic methanol.

-

Module 3: N1 vs. N2 Regioisomer Separation

User Issue: "After alkylating the 6-Bromo-3,4-diiodoindazole, I see two spots on TLC that are very close (

Technical Diagnosis: Alkylation of indazoles yields a mixture of N1 (thermodynamic) and N2 (kinetic) products.[1] The steric bulk of the iodine at C3 and C4 forces the N2 isomer to twist, often making it slightly more polar than the N1 isomer, but the difference is minimal.

The Solution: Toluene-Based Separation

Standard EtOAc/Hexane systems often fail to resolve these isomers due to similar dipole moments. Aromatic solvents exploit

Protocol C: The "Toluene Track"

-

Mobile Phase: Switch to Toluene : Acetonitrile .

-

Ratio: Start with 95:5 Toluene:ACN.

-

Mechanism: Toluene interacts with the halogenated benzene ring. The N2 isomer, being more sterically hindered by the C3-Iodine, interacts differently with the planar toluene solvent than the N1 isomer.

Module 4: Stability & Deiodination Risks

User Issue: "My product turned purple/pink on the column."

Technical Diagnosis:

The C-I bond, particularly at the C3 position, is photosensitive and susceptible to homolytic cleavage. The purple color is free iodine (

The Solution: Protection Protocol

-

Light: Wrap the column and fraction collector tubes in aluminum foil .

-

Acidity: Avoid "acidic" alumina or unbuffered silica. The combination of light + acid accelerates deiodination.

-

Speed: Do not leave the compound on the column overnight.

Decision Logic: Purification Workflow

The following diagram illustrates the decision process for purifying crude 6-Bromo-3,4-diiodoindazole derivatives.

Caption: Decision tree for selecting loading techniques and mobile phases based on solubility and isomeric composition.

References & Grounding

-

Regioselectivity in Indazole Alkylation:

-

Source: WuXi Biology. "Mechanism of a Highly Selective N2 Alkylation of Indazole."

-

Context: Explains the thermodynamic (N1) vs kinetic (N2) preference and the energy profiles that necessitate careful chromatographic separation.

-

URL:

-

-

Synthesis and Purification of Halogenated Indazoles:

-

Source: BenchChem Application Note. "Large-Scale Synthesis of 6-Bromo-1H-indazole."

-

Context: Provides baseline solubility and workup data for the 6-bromo core, which is extrapolated for the diiodo derivative.

-

URL:

-

-

Separation of N1/N2 Isomers:

-

Source: Beilstein Journal of Organic Chemistry. "Regioselective N-alkylation of the 1H-indazole scaffold."

-

Context: Validates the difficulty in separating isomers and supports the use of specific solvent systems and NMR for identification (HMBC).

-

URL: [Beilstein J. Org.[2] Chem. - Indazole Regioselectivity]([Link])

-

-

Crystallization Solvents for Heterocycles:

-

Source: University of Rochester, Dept of Chemistry. "Tips & Tricks: Recrystallization."

-

Context: General guidance on "oiling out" vs. crystallization, supporting the use of Ethanol/Hexane or THF/Hexane for difficult solids.[3]

-

URL:

-

Sources

Technical Support Center: Optimizing Cross-Coupling Reactions with 6-Bromo-3,4-diiodoindazole

Welcome to the technical support center for optimizing cross-coupling reactions involving the highly functionalized 6-Bromo-3,4-diiodoindazole scaffold. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this versatile building block in their synthetic campaigns. As Senior Application Scientists, we have compiled this resource based on established literature and practical field experience to help you navigate the unique challenges and opportunities presented by this substrate.

The Challenge: Harnessing a Polyhalogenated Indazole

6-Bromo-3,4-diiodoindazole is a valuable synthetic intermediate due to its three distinct halogen atoms, which can be selectively functionalized using various cross-coupling reactions. The primary challenge and opportunity lie in controlling this selectivity. The reactivity of the halogens in typical palladium-catalyzed cross-coupling reactions follows the order: I > Br > Cl. In this molecule, the two non-equivalent iodine atoms at the C3 and C4 positions introduce an additional layer of complexity that must be carefully managed to achieve the desired synthetic outcome.

This guide provides a structured approach to troubleshooting common issues and optimizing your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected order of reactivity for the halogens on 6-Bromo-3,4-diiodoindazole?

A: The general order of reactivity in palladium-catalyzed cross-coupling is I > Br. For 6-Bromo-3,4-diiodoindazole, the two iodine atoms are expected to be significantly more reactive than the bromine atom. The C3-I bond is often the most labile due to the electronic environment of the indazole ring, making it the primary site for initial coupling under carefully controlled conditions.

Q2: Can I achieve selective mono-coupling at one of the iodine positions?

A: Yes, selective mono-arylation or mono-alkynylation at the C3 position is achievable. This typically requires milder reaction conditions, such as lower temperatures and shorter reaction times, to prevent di-substitution at both iodine sites. Careful selection of the catalyst, ligand, and base is crucial for maximizing selectivity.

Q3: What are the most common side reactions to watch out for?

A: The most common side reactions include:

-

Di-coupling: Reaction at both C3 and C4 iodine positions when mono-substitution is desired.

-

Homocoupling: The coupling of two boronic acid/ester or alkyne partners.

-

Protodehalogenation: The replacement of a halogen atom with a hydrogen atom, leading to a loss of functionality. This can be exacerbated by overly harsh bases or elevated temperatures.

-

Catalyst decomposition: The formation of palladium black, indicating catalyst deactivation, is a common issue that leads to stalled reactions.

Q4: Which cross-coupling reactions are most suitable for this substrate?

A: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations are all well-established methods for functionalizing haloindazoles. The choice depends on the desired bond formation (C-C, C-N).

Troubleshooting Guide: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. However, issues such as low yield, poor selectivity, and catalyst deactivation can arise.

Scenario 1: Low or No Product Yield

If you are observing poor conversion of your starting material, a systematic approach to troubleshooting is necessary.

Caption: Systematic workflow for troubleshooting low-yield Suzuki-Miyaura reactions.

-

Pillar 1: Reagent Quality & Reaction Setup

-

Boronic Acid/Ester Stability: Boronic acids can degrade upon storage, leading to lower yields. Protodeborylation (replacement of the boron group with hydrogen) is a common decomposition pathway, often accelerated by moisture and acidic conditions. Using fresh boronic acid or a more stable boronic ester (e.g., pinacol esters) is a reliable first step.

-

Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxygen. Inadequate degassing of the solvent and reaction vessel can lead to catalyst oxidation and the formation of palladium black, a sign of catalyst decomposition. Ensure your solvent is thoroughly sparged with an inert gas (Argon or Nitrogen) and that the reaction is maintained under a positive pressure of inert gas.

-

Base Activation: The base is not just a proton scavenger; it is critical for activating the boronic acid to facilitate transmetalation. The choice of base can significantly impact the reaction rate and yield. Ensure your base is anhydrous and finely powdered for optimal reactivity.

-

-

Pillar 2: The Catalytic System

-

Catalyst/Ligand Choice: For a polyhalogenated, electron-rich substrate like 6-Bromo-3,4-diiodoindazole, the choice of ligand is critical. Electron-rich, bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can promote the oxidative addition and reductive elimination steps of the catalytic cycle. If using a pre-catalyst like Pd₂(dba)₃, ensure the correct Pd:ligand ratio is used.

-

Solvent Effects: The solvent influences the solubility of reagents and the stability and activity of the catalytic species. Aprotic solvents like dioxane, toluene, or 2-MeTHF, often with a small amount of water, are common. The water can help dissolve the base and facilitate the activation of the boronic acid. However, for sensitive substrates, completely anhydrous conditions may be necessary.

-

Scenario 2: Poor Selectivity (Di-substitution instead of Mono-substitution)

Achieving mono-substitution at the C3-I position requires kinetically controlled conditions that favor reaction at the most active site.

-

Lower the Temperature: Running the reaction at room temperature or slightly elevated temperatures (e.g., 40-50 °C) can often provide the selectivity needed. High temperatures will drive the reaction to completion at all available sites.

-

Use a Milder Base: A strong base can accelerate the reaction, potentially leading to a loss of selectivity. Switching from K₃PO₄ to a milder base like K₂CO₃ or even NaHCO₃ can slow down the catalytic turnover enough to favor mono-substitution.

-

Reduce Reaction Time: Carefully monitor the reaction by TLC or LC-MS. As soon as the desired mono-substituted product is the major component, quench the reaction to prevent further coupling at the C4-I position.

-

Stoichiometry Control: Using a slight excess of the indazole substrate relative to the boronic acid (e.g., 1.1 equivalents of indazole) can help consume the boronic acid before significant di-substitution occurs.

Recommended Starting Conditions for Selective Suzuki Coupling

| Component | Recommendation for Mono-coupling (C3-I) | Recommendation for Di-coupling (C3-I, C4-I) |

| Catalyst | Pd₂(dba)₃ (1-2 mol%) with SPhos (2-4 mol%) | Pd(PPh₃)₄ (5 mol%) or PdCl₂(dppf) (5 mol%) |

| Base | K₂CO₃ (2.0 eq) | K₃PO₄ (3.0 eq) |

| Solvent | 1,4-Dioxane / H₂O (10:1) | Toluene / H₂O (4:1) or DMF |

| Temperature | 40 - 60 °C | 80 - 110 °C |

| Boronic Acid | 1.0 eq | 2.2 - 2.5 eq |

Troubleshooting Guide: Sonogashira Coupling

The Sonogashira coupling is a powerful tool for installing alkyne moieties. The reaction is typically very fast but can be plagued by homocoupling of the terminal alkyne (Glaser coupling).

Scenario 1: Significant Homocoupling Byproduct

Glaser coupling is an oxidative homocoupling of terminal alkynes, which is promoted by the copper(I) co-catalyst in the presence of oxygen.

-

Rigorous Degassing: This is the most critical factor. Oxygen must be rigorously excluded from the reaction. Sparge the solvent and the amine base with argon or nitrogen for at least 30 minutes before adding the catalysts and substrates.

-

Copper-Free Conditions: If homocoupling persists, switching to a copper-free Sonogashira protocol is the best solution. These reactions often require a slightly higher catalyst loading or a more specialized ligand (e.g., a bulky, electron-rich phosphine) but completely eliminate the Glaser coupling pathway.

-

Choice of Amine: The amine base is crucial for deprotonating the alkyne. Bulky secondary amines like diisopropylamine (iPr₂NH) are often effective, as are tertiary amines like triethylamine (Et₃N). The amine also serves as a solvent in many cases, ensuring a high concentration of the base.

Scenario 2: Low Yield and Starting Material Recovery

This suggests an issue with catalytic turnover, similar to the problems encountered in Suzuki couplings.

-

Catalyst and Co-catalyst Quality: Ensure the palladium catalyst is active and the copper(I) iodide is fresh. CuI should be a white or off-white powder; if it is green or brown, it has likely oxidized and will be less effective.

-

Solvent Choice: While the amine base can serve as the solvent, co-solvents like THF, DMF, or toluene can be used to improve the solubility of the indazole starting material.

-

Temperature: The C-I bonds of the indazole are highly reactive and should couple at or slightly above room temperature. If the reaction is sluggish, gentle heating to 40-50 °C may be required, but this also increases the risk of side reactions.

Recommended Starting Conditions for Selective Sonogashira Coupling

| Component | Recommendation for Mono-coupling (C3-I) | Notes |

| Catalyst | PdCl₂(PPh₃)₂ (2-3 mol%) | A classic and reliable catalyst for this reaction. |

| Co-catalyst | CuI (4-5 mol%) | Use fresh, high-quality CuI. Omit for copper-free protocols. |

| Base | Diisopropylamine (iPr₂NH) or Triethylamine (Et₃N) | Often used as the solvent or co-solvent. Must be rigorously degassed. |

| Solvent | THF or Dioxane (if co-solvent is needed) | Ensure solvents are anhydrous and degassed. |

| Temperature | Room Temperature (20-25 °C) | Monitor reaction closely; gentle warming may be needed. |

General Experimental Protocol (Example: Selective Sonogashira)

-

To a dry Schlenk flask under an argon atmosphere, add 6-Bromo-3,4-diiodoindazole (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

-

Evacuate and backfill the flask with argon three times.

-

Add degassed THF (if used) followed by degassed diisopropylamine via syringe.

-

Add the terminal alkyne (1.05 eq) dropwise via syringe.

-